Physicochemical Properties of 1-(Oxetan-3-yl)ethan-1-amine HCl: A Strategic Guide for Modern Drug Design
Physicochemical Properties of 1-(Oxetan-3-yl)ethan-1-amine HCl: A Strategic Guide for Modern Drug Design
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of novel structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical properties that govern a drug candidate's ultimate success. Among these, the oxetane ring has emerged as a particularly valuable building block. This guide provides an in-depth analysis of 1-(Oxetan-3-yl)ethan-1-amine hydrochloride (HCl), a versatile scaffold for drug discovery. We will dissect its core physicochemical properties—ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility—from the perspective of a drug development professional. This document moves beyond mere data reporting, offering detailed, field-proven experimental protocols and explaining the causal relationships between molecular structure and pharmacokinetic potential. Our objective is to equip researchers and scientists with the foundational knowledge required to strategically leverage this compound in the design of next-generation therapeutics with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The Strategic Value of 1-(Oxetan-3-yl)ethan-1-amine in Medicinal Chemistry
The pursuit of drug candidates with ideal "drug-like" properties is a complex multivariate optimization challenge. The molecular architecture of a compound dictates its interaction with biological systems long before it reaches its intended target. 1-(Oxetan-3-yl)ethan-1-amine HCl represents a confluence of two strategically important structural features: a primary amine and an oxetane ring.
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The Amine Moiety: Amines are prevalent in pharmaceuticals, often serving as a key interaction point with biological targets or as a handle for salt formation to improve solubility.[1] However, their basicity (pKa) is a critical parameter that requires fine-tuning to balance target engagement with desirable pharmacokinetic characteristics.[1][2]
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The Oxetane Ring: The four-membered oxetane ring is an increasingly popular bioisostere for commonly used groups like gem-dimethyl or carbonyls.[3][4] Its incorporation is a modern strategy to enhance aqueous solubility, improve metabolic stability, and introduce three-dimensionality into otherwise flat molecules.[5][6] A key feature, particularly relevant to this guide, is the oxetane's ability to modulate the basicity of adjacent amines through its inductive electron-withdrawing effect.[3][5]
This guide will therefore explore the essential physicochemical properties of the hydrochloride salt of 1-(Oxetan-3-yl)ethan-1-amine, providing both theoretical context and practical methodologies for its characterization.
Core Physicochemical Properties: Measurement and Implication
A thorough understanding and early measurement of a compound's physicochemical properties are crucial for mitigating late-stage failures in drug development.[7] These parameters directly influence a molecule's journey through the body and its ultimate bioavailability and efficacy.
Ionization Constant (pKa): The Master Switch of In Vivo Behavior
The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[8] This property is arguably one of the most influential physicochemical parameters, as the ionization state of a drug profoundly affects its solubility, permeability across biological membranes, and binding to its target.[2][8] For a basic compound like 1-(Oxetan-3-yl)ethan-1-amine, a lower pKa means it will be less protonated (less charged) at physiological pH (around 7.4).
Implications for Drug Design:
-
Solubility: The ionized form is generally more water-soluble.
-
Permeability: The neutral, non-ionized form is more lipophilic and can more readily cross lipid bilayer membranes, a critical step for oral absorption.[8]
-
Target Binding: Ionic interactions, such as salt bridges, can be crucial for high-affinity binding to a biological target.
Expected pKa of 1-(Oxetan-3-yl)ethan-1-amine: While a precise experimental value is not publicly available, a key insight comes from the known electronic effects of the oxetane ring. The oxygen atom in the oxetane ring exerts an inductive electron-withdrawing effect. When placed in proximity to an amine, this effect reduces the electron density on the nitrogen, thereby lowering its basicity and pKa. Studies have shown that an oxetane ring placed beta to an amine (as it is in this molecule) can reduce the pKa by approximately 1.9 units compared to a similar acyclic analogue.[5] This tactical reduction in basicity is a powerful tool for medicinal chemists to avoid issues associated with high amine pKa, such as excessive sequestration in acidic lysosomes or potential hERG channel liability.
Experimental Protocol for pKa Determination (Potentiometric Titration)
This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[9]
Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[9]
-
Sample Preparation: Prepare a sample solution of 1-(Oxetan-3-yl)ethan-1-amine HCl at a known concentration (e.g., 1 mM).[9] To maintain constant ionic strength throughout the titration, use a background electrolyte such as 0.15 M potassium chloride (KCl).[9]
-
Initial Acidification: Acidify the sample solution with 0.1 M HCl to a starting pH of approximately 1.8-2.0 to ensure the amine is fully protonated.
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the flattest region of the curve (the buffer region).[9]
Workflow for pKa Determination
Caption: Potentiometric titration workflow for pKa determination.
Lipophilicity (logP & logD): Balancing Permeability and Solubility
Lipophilicity, or "fat-lovingness," is a critical property that influences a drug's absorption, distribution, metabolism, and toxicity (ADMET).[10][11] It is typically measured as the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (usually physiological pH 7.4) is more relevant, as it accounts for the partitioning of both the ionized and non-ionized species.[12]
Implications for Drug Design:
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Absorption: Adequate lipophilicity is required for passive diffusion across the gut wall.[11]
-
Metabolism: Highly lipophilic drugs are more likely to be metabolized by cytochrome P450 enzymes.
-
Toxicity & Promiscuity: High lipophilicity often correlates with increased off-target binding and toxicity.
-
Optimal Range: A logD value between 0 and 3 is often considered a sweet spot for oral drug candidates, balancing permeability with sufficient aqueous solubility to avoid clearance issues.[12][13]
Expected Lipophilicity of 1-(Oxetan-3-yl)ethan-1-amine HCl: The free base has a predicted XlogP of -0.4, indicating it is inherently hydrophilic.[14] This is due to the polar amine and the oxetane's oxygen atom, which can act as a hydrogen bond acceptor.[15] As a hydrochloride salt, the compound will be highly water-soluble. At physiological pH 7.4, assuming a pKa around 8.5-9.5 (a typical range for a primary amine, reduced by the oxetane), a significant portion of the compound will be in its protonated, cationic form. This will result in a negative logD value at pH 7.4, indicating a preference for the aqueous phase. This low lipophilicity can be advantageous for avoiding metabolism and off-target effects but may need to be balanced within a larger molecular scaffold to ensure sufficient membrane permeability.
Experimental Protocol for logP Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for logP measurement.[16] It directly measures the concentration of the compound in two immiscible phases (n-octanol and water) after they have reached equilibrium.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for 24 hours.[17]
-
Sample Addition: Accurately weigh the compound and dissolve it in a vessel containing equal volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Seal the vessel and shake it vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing. Then, let the vessel stand undisturbed (e.g., overnight) to allow for complete phase separation.[18]
-
Phase Sampling: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase. It is critical to avoid cross-contamination.[18]
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17] A calibration curve must be generated for accurate quantification.
-
Calculation: Calculate the logP (or logD at pH 7.4) using the formula: logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Workflow for Shake-Flask logD Determination
Caption: Shake-flask workflow for logD determination.
Aqueous Solubility: A Prerequisite for Biological Activity
Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffer at a given temperature and pH. Poor solubility is a major hurdle in drug discovery, leading to unreliable in vitro assay results, challenging formulations for in vivo studies, and poor oral bioavailability.[19][20]
Implications for Drug Design:
-
Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.
-
Assay Integrity: Undissolved compound in biological assays can lead to inaccurate potency measurements.
-
Formulation: Higher solubility provides more flexibility for developing both oral and intravenous formulations. A good target for discovery compounds is a solubility of >60 µg/mL.[21]
Expected Solubility of 1-(Oxetan-3-yl)ethan-1-amine HCl: As the hydrochloride salt of a small, polar molecule containing an amine and an oxetane ring, this compound is expected to have high aqueous solubility. The oxetane moiety itself is known to increase aqueous solubility when incorporated into larger molecules.[5][22] The positive charge on the protonated amine at most physiological pH values will further enhance its interaction with water.
Experimental Protocol for Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is the most relevant measure for formulation development.[20][23]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific buffer (e.g., phosphate-buffered saline, DPBS, at pH 7.4).[24] The presence of visible solid material is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for an extended period (typically 24 hours or longer) to ensure equilibrium is reached between the solid and dissolved states.[25][26]
-
Separation: Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter plate.[24][25]
-
Sample Dilution: Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted filtrate by HPLC-UV or LC-MS/MS to determine the compound's concentration.[24][27] A standard calibration curve is used for accurate quantification.
-
Reporting: The final solubility is reported in units of µg/mL or µM.
Workflow for Thermodynamic Solubility Assay
Caption: Thermodynamic solubility (shake-flask) assay workflow.
Physicochemical Data Summary and Structural Insights
The properties of 1-(Oxetan-3-yl)ethan-1-amine HCl are a direct result of its unique molecular architecture. The interplay between the polar, basic amine and the electron-withdrawing, solubility-enhancing oxetane ring creates a favorable profile for a drug discovery building block.
Table 1: Summary of Physicochemical Properties
| Property | Value / Expected Range | Source / Rationale | Implication for Drug Design |
| Molecular Formula | C₅H₁₂ClNO | [28] | Low molecular weight contributes favorably to ligand efficiency. |
| Molecular Weight | 137.61 g/mol | [28] | A small, versatile building block. |
| pKa | ~8.0 - 9.0 (Estimated) | [5] | Reduced basicity vs. standard alkylamines; avoids liabilities of high pKa while retaining a handle for salt formation and target interaction. |
| logP (free base) | -0.4 (Predicted) | [14] | Inherently hydrophilic, suggesting low potential for promiscuity and metabolic liability. |
| logD at pH 7.4 | < 0 (Expected) | Inferred from pKa and logP | Indicates preference for the aqueous phase, beneficial for solubility but requires balancing for permeability in a larger molecule. |
| Aqueous Solubility | High (Expected) | [5][22] | Excellent starting point for ensuring good bioavailability and ease of formulation. |
Conclusion
1-(Oxetan-3-yl)ethan-1-amine HCl is more than just a simple chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its physicochemical profile is characterized by low molecular weight, inherent hydrophilicity, and a strategically modulated amine basicity. The presence of the oxetane ring provides a distinct advantage, simultaneously enhancing aqueous solubility while reducing the pKa of the neighboring amine—a combination that is difficult to achieve with traditional aliphatic scaffolds.
Researchers and drug development professionals can confidently employ this building block to:
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Introduce a basic center for target interaction while minimizing the risks associated with high basicity.
-
Improve the solubility and overall ADME properties of lead compounds.
-
Access novel chemical space with enhanced three-dimensionality.
By understanding and leveraging the core physicochemical properties detailed in this guide, scientists are well-equipped to translate the potential of this unique molecule into the successful development of safer and more effective medicines.
References
- Vertex AI Search. (2023). What is pKa and how is it used in drug development?
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
- ACS Publications. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design.
- RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
- Preprints.org. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
- ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Taylor & Francis Online. (2012). The influence of lipophilicity in drug discovery and design.
- Manallack, D. T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. PMC.
- PubMed. (n.d.). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Creative Bioarray. (n.d.).
- Enamine. (n.d.). Aqueous Solubility Assay.
- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa)
- ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery.
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- ijirss. (2025). Ionization constants (pKa)
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- ULM. (n.d.).
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- JoVE. (2018). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.
- Chemistry LibreTexts. (2023). 2.
- BioDuro. (n.d.). ADME Solubility Assay.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- PMC. (2022).
- MDPI. (2022).
- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- PubChem. (n.d.). 1-(Oxolan-3-yl)ethan-1-amine.
- PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Chemsrc. (2025). (S)-1-(Oxetan-3-YL)ethan-1-amine hcl.
- BLDpharm. (n.d.). (S)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride.
- B&D-Chemistry. (n.d.). 1-(Oxetan-3-yl)
- PubChemLite. (n.d.). 1-(oxetan-3-yl)ethan-1-amine.
- Sigma-Aldrich. (n.d.). 1-(oxetan-3-yl)ethan-1-amine.
- Thieme. (n.d.). Oxetanes and Oxetan-3-ones.
- Google Patents. (n.d.). CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.
- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- MDPI. (n.d.).
Sources
- 1. drughunter.com [drughunter.com]
- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 8. What is pKa and how is it used in drug development? [pion-inc.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. PubChemLite - 1-(oxetan-3-yl)ethan-1-amine (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. agilent.com [agilent.com]
- 18. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. atlantis-press.com [atlantis-press.com]
- 23. Aqueous Solubility Assay - Enamine [enamine.net]
- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 25. enamine.net [enamine.net]
- 26. evotec.com [evotec.com]
- 27. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. 2089671-92-9|(S)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
